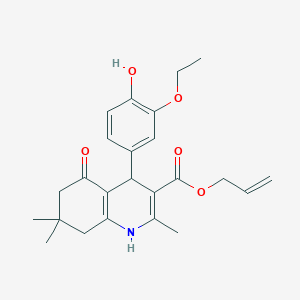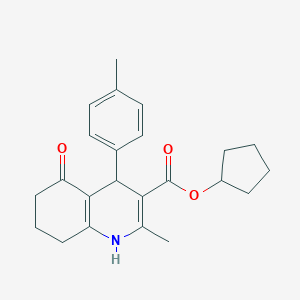![molecular formula C18H14N2O6S3 B414894 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 851303-92-9](/img/structure/B414894.png)
3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitrophenyl group and the thiazolidinone ring makes it a candidate for binding to active sites of enzymes.
Medicine
In medicinal chemistry, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and overall structure.
Furan Derivatives: Compounds with a furan ring and various substituents.
Nitrophenyl Compounds: Compounds containing a nitrophenyl group with different functional groups attached.
Uniqueness
The uniqueness of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
851303-92-9 |
|---|---|
分子式 |
C18H14N2O6S3 |
分子量 |
450.5g/mol |
IUPAC 名称 |
(5E)-3-(1,1-dioxothiolan-3-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O6S3/c21-17-16(28-18(27)19(17)13-7-8-29(24,25)10-13)9-14-5-6-15(26-14)11-1-3-12(4-2-11)20(22)23/h1-6,9,13H,7-8,10H2/b16-9+ |
InChI 键 |
TTWRZZPAKUKQGA-CXUHLZMHSA-N |
SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
手性 SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
规范 SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


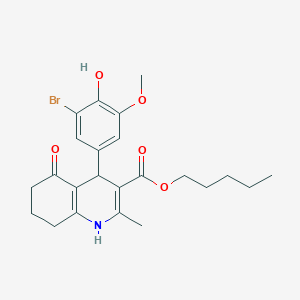
![Cyclohexyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414812.png)
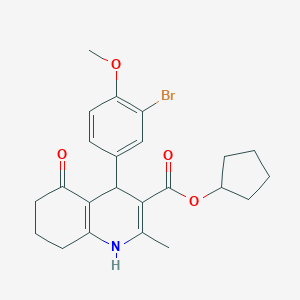
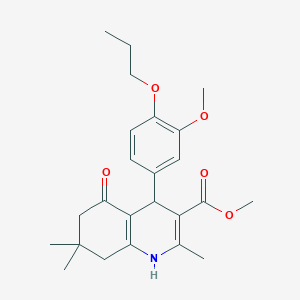
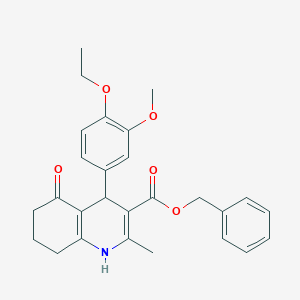
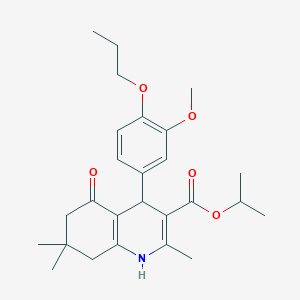
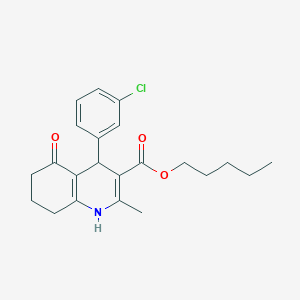
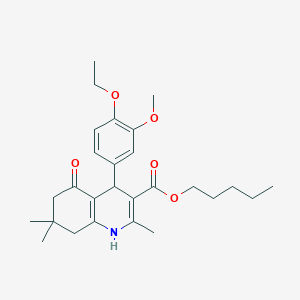
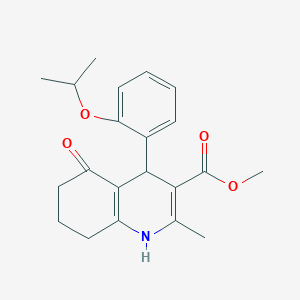
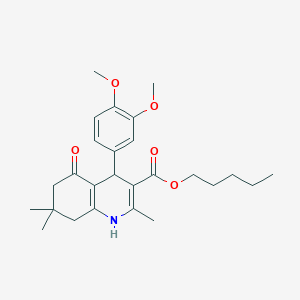
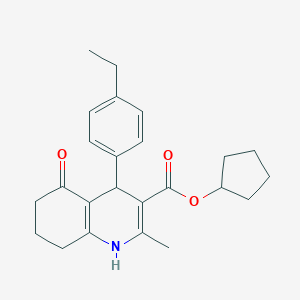
![cyclohexyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414828.png)
